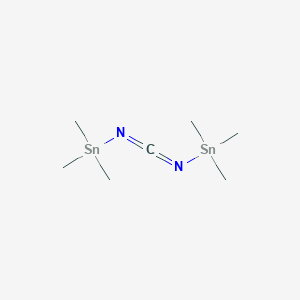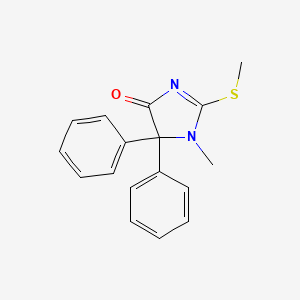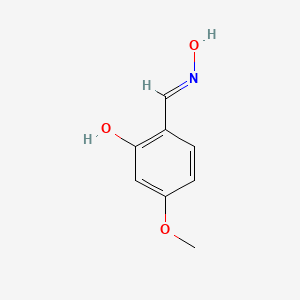
2-Hydroxy-4-methoxybenzaldehyde oxime
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Hydroxy-4-methoxybenzaldehyde oxime is a chemical compound derived from 2-Hydroxy-4-methoxybenzaldehyde This compound is known for its potential applications in various fields, including chemistry, biology, and medicine
Vorbereitungsmethoden
The synthesis of 2-Hydroxy-4-methoxybenzaldehyde oxime typically involves the reaction of 2-Hydroxy-4-methoxybenzaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is carried out in an aqueous or alcoholic medium at a controlled temperature. The product is then purified through recrystallization or other suitable methods.
Analyse Chemischer Reaktionen
2-Hydroxy-4-methoxybenzaldehyde oxime undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitroso compounds.
Reduction: Reduction reactions can convert it into amines.
Substitution: It can undergo nucleophilic substitution reactions, especially at the hydroxyl group. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2-Hydroxy-4-methoxybenzaldehyde oxime has several scientific research applications:
Chemistry: It is used in the synthesis of Schiff base ligands and other complex organic molecules.
Biology: It has been studied for its potential as a tyrosinase inhibitor, which could have implications in the treatment of hyperpigmentation disorders.
Medicine: Research has explored its potential antifungal and antibacterial properties, making it a candidate for developing new antimicrobial agents.
Industry: It is used in the production of various chemical intermediates and as a building block for more complex compounds.
Wirkmechanismus
The mechanism of action of 2-Hydroxy-4-methoxybenzaldehyde oxime involves its interaction with specific molecular targets. For instance, as a tyrosinase inhibitor, it binds to the active site of the enzyme, preventing the conversion of tyrosine to melanin. This action can help in reducing pigmentation. Its antifungal and antibacterial effects are attributed to its ability to disrupt cell membranes and inhibit essential enzymatic pathways in microorganisms.
Vergleich Mit ähnlichen Verbindungen
2-Hydroxy-4-methoxybenzaldehyde oxime can be compared with other similar compounds such as:
Vanillin: An isomer with a similar structure but different functional groups.
2-Hydroxy-5-methoxybenzaldehyde: Another isomer with the hydroxyl and methoxy groups in different positions.
Isovanillin: A compound with a similar structure but different chemical properties. The uniqueness of this compound lies in its specific functional groups and their positions, which confer distinct chemical reactivity and biological activity.
Eigenschaften
Molekularformel |
C8H9NO3 |
|---|---|
Molekulargewicht |
167.16 g/mol |
IUPAC-Name |
2-[(E)-hydroxyiminomethyl]-5-methoxyphenol |
InChI |
InChI=1S/C8H9NO3/c1-12-7-3-2-6(5-9-11)8(10)4-7/h2-5,10-11H,1H3/b9-5+ |
InChI-Schlüssel |
ATFODDSTBAAFER-WEVVVXLNSA-N |
Isomerische SMILES |
COC1=CC(=C(C=C1)/C=N/O)O |
Kanonische SMILES |
COC1=CC(=C(C=C1)C=NO)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


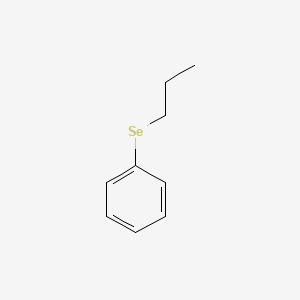
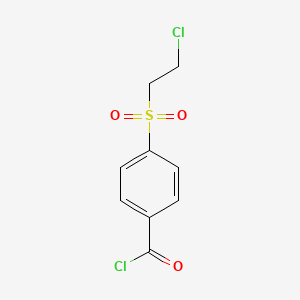

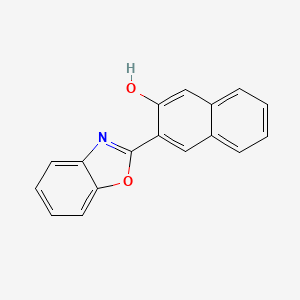

![2(1H)-Pyrimidinone, 4-[(2-hydroxyethyl)amino]-](/img/structure/B14713674.png)
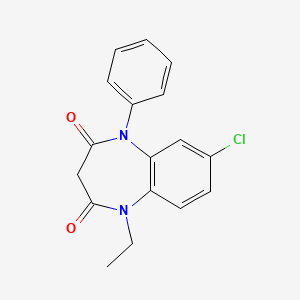
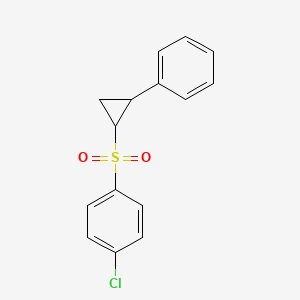
![4-(10,13-dimethyl-3,6-dioxo-2,4,5,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoic acid](/img/structure/B14713695.png)
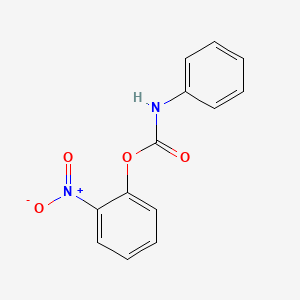
![3-(3-Nitrophenyl)-3,4-dihydro-2h-naphtho[2,1-e][1,3]oxazine](/img/structure/B14713703.png)
![1-(4,6-Dimethyl-1,3-benzothiazol-2-yl)-4-[hydroxy(2-methylimidazo[1,2-a]pyridin-3-yl)methylidene]-5-(4-methoxyphenyl)pyrrolidine-2,3-dione](/img/structure/B14713711.png)
